molecular formula C13H17NO B1206005 1-Methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine CAS No. 73224-22-3

1-Methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B1206005
CAS No.: 73224-22-3
M. Wt: 203.28 g/mol
InChI Key: GGKBOUJJRHFZRI-UHFFFAOYSA-N
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Description

1-Methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine, also known as this compound, is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

73224-22-3

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

4-(3-methoxyphenyl)-1-methyl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C13H17NO/c1-14-8-6-11(7-9-14)12-4-3-5-13(10-12)15-2/h3-6,10H,7-9H2,1-2H3

InChI Key

GGKBOUJJRHFZRI-UHFFFAOYSA-N

SMILES

CN1CCC(=CC1)C2=CC(=CC=C2)OC

Canonical SMILES

CN1CCC(=CC1)C2=CC(=CC=C2)OC

Key on ui other cas no.

73224-22-3

Synonyms

1-methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine
m-methoxy-MPTP

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 200 ml. of 50 g. of phosphorous pentoxide in methanesulfonic acid was added portionwise over four minutes 59 g. of 1-methyl-4-hydroxy-4-(3-hydroxyphenyl)piperidine. The reaction was exothermic, the temperature rising to 70° C. After complete addition of the piperidine derivative, the reaction mixture was poured onto 200 g. of ice, and the resulting aqueous mixture made alkaline by the addition of ammonium hydroxide. The alkaline mixture was extracted several times with diethyl ether, and the ethereal extracts were combined, washed with water, dried, and the solvent removed by evaporation under reduced pressure to provide 44.7 g. of an oil. The oil was distilled to provide 1-methyl-4-(3-methoxyphenyl)-1,2,5,6-tetrahydropyridine; B.P.=123°-138° C. at 0.1 torr.
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Synthesis routes and methods II

Procedure details

To 4.075 liters of 85% phosphoric acid at 60° C. in a 22 liter flask equipped with a condenser, thermometer, and stirrer was added portionwise 1.015 kg (4.35 mol) of 4-(3-methoxyphenyl)-1-methyl-4-piperidinol via a powder funnel. The reaction mixture was stirred for 3 hours at a temperature between 70° C. and 80° C. whereupon 4 liters of water was added and the temperature of the reaction mixture adjusted to approximately 50° C. The mixture was neutralized to pH 8.5 by the addition of 8.5 liters of 28% ammonium hydroxide while maintaining the temperature of the reaction mixture above 50° C. The resulting aqueous solution was extracted at 60° C. with 1.25 liters of hexane three times. The organic extracts were combined and washed twice with 1 liter of water, once with 0.5 liters of saturated sodium chloride solution and dried over 250 g of anhydrous sodium sulfate. Evaporation of the volatiles under reduced pressure provided 862.5 g of 97.9% pure 1,2,3,6-tetrahydro-4-(3-methoxyphenyl)-1-methylpyridine.
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Synthesis routes and methods III

Procedure details

To a stirred solution of 200 ml. of 50 g. of phosphorous pentoxide in methanesulfonic acid was added portionwise over four minutes 59 g. of 1-methyl-4-hydroxy-4-(3-hydroxyphenyl)piperidine. The reaction was exothermic and the temperature rose to 70° C. After complete addition of the piperidine derivative, the reaction mixture was added to 200 g. of ice, and the aqueous mixture was made alkaline by the addition of ammonium hydroxide. The alkaline mixture was extracted several times with diethyl ether, and the ethereal extracts were combined, washed with water, dried, and the solvent was removed by evaporation under reduced pressure to provide 44.7 g. of the product as an oil. The oil thus formed was distilled to provide 1-methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine, B.P. 123°-138° C. at 0.1 torr.
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